2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide 2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346881
InChI: InChI=1S/C20H21N5O/c1-14-6-5-9-16(12-14)24-19-17(18(21)26)13-23-20(25-19)22-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H2,21,26)(H2,22,23,24,25)
SMILES:
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol

2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC18346881

Molecular Formula: C20H21N5O

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide -

Specification

Molecular Formula C20H21N5O
Molecular Weight 347.4 g/mol
IUPAC Name 4-(3-methylanilino)-2-(2-phenylethylamino)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H21N5O/c1-14-6-5-9-16(12-14)24-19-17(18(21)26)13-23-20(25-19)22-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H2,21,26)(H2,22,23,24,25)
Standard InChI Key HHSFEUITVIKWDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

The compound’s structure is defined by a pyrimidine ring system with distinct substitutions:

  • Position 2: A phenethylamino group (NCCC₆H₅).

  • Position 4: An m-tolylamino group (NH-C₆H₄-CH₃).

  • Position 5: A carboxamide functional group (CONH₂).

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₀H₂₁N₅O
Molecular Weight347.4 g/mol
SMILESCC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=CC=C3
InChI KeyHHSFEUITVIKWDQ-UHFFFAOYSA-N

The carboxamide group enhances hydrogen-bonding potential, suggesting interactions with biological targets such as kinases or transcription factors .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution reactions:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring .

  • Substitution Reactions:

    • Phenethylamino Introduction: Reaction of 2-chloropyrimidine intermediates with phenethylamine .

    • m-Tolylamino Addition: Ullmann coupling or Buchwald-Hartwig amination to attach the m-toluidine group .

  • Carboxamide Functionalization: Hydrolysis of nitriles or direct amidification of carboxylic acids.

Example Protocol:

  • Step 1: 2,4-Dichloropyrimidine-5-carboxylic acid is treated with phenethylamine in DMF at 80°C to yield 2-phenethylamino-4-chloropyrimidine-5-carboxylic acid .

  • Step 2: The chloride at position 4 is displaced by m-toluidine using Pd-catalyzed cross-coupling .

  • Step 3: Carboxylic acid is converted to carboxamide via EDCI/HOBt-mediated coupling with ammonium chloride.

Industrial-Scale Production

Industrial methods emphasize continuous flow reactors and catalytic optimization to improve yield (>75%) and purity (>98%) . Key challenges include minimizing byproducts like regioisomeric amines and ensuring scalability of palladium catalysts .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrimidine derivatives are known kinase inhibitors, targeting CDK4/6, JAK, and STAT pathways . While direct data on this compound are scarce, structural analogs demonstrate:

  • CDK4/6 Inhibition: IC₅₀ values of 10–100 nM in breast cancer models .

  • JAK2 Modulation: Suppression of IL-6 signaling at 50–200 nM .

Immunomodulatory Effects

Related compounds inhibit STAT6, a transcription factor critical for Th2 differentiation . For example, AS1517499 (a pyrimidine-5-carboxamide analog) blocks IL-4-induced STAT6 activation with an IC₅₀ of 21 nM, reducing allergic responses .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
2-(2-Aminoethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide Aminoethyl vs. phenethyl substituentReduced kinase affinity (IC₅₀ > 500 nM)
4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Chlorophenol substitutionEnhanced STAT6 inhibition (IC₅₀ = 21 nM)
5-Bromo-4-(pyridin-2-ylmethyl)-2-N-[1H-indol-5-yl]pyrimidine-2,4-diamine Bromine and indole substituentsPotent CDK4 inhibition (IC₅₀ = 8 nM)

The phenethyl group in the target compound likely enhances cell membrane permeability compared to smaller substituents, as evidenced by logP values ~3.5.

Applications in Drug Discovery

Oncology

As a CDK4/6 inhibitor prototype, this compound could address resistance mechanisms in ER+ breast cancer . Combination studies with palbociclib (a marketed CDK4/6 inhibitor) are proposed to evaluate synergistic effects .

Autoimmune Diseases

STAT6 inhibition positions it as a candidate for asthma and atopic dermatitis . Preclinical models show reduced eosinophil infiltration and IgE levels at 10 mg/kg doses .

Targeted Protein Degradation

Structural features align with PROTAC design (Proteolysis-Targeting Chimeras). For example, conjugating the compound to E3 ligase ligands (e.g., thalidomide) may enable degradation of oncogenic kinases .

Future Directions

  • Mechanistic Studies: Elucidate binding modes using X-ray crystallography or cryo-EM .

  • Derivatization: Introduce fluorine or trifluoromethyl groups to improve metabolic stability .

  • Clinical Translation: Initiate Phase I trials for solid tumors or inflammatory conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator